N-(6,7-dihydro-[1,4]dioxino[2,3-f][1,3]benzothiazol-2-yl)-N-[2-(dimethylamino)ethyl]-4-piperidin-1-ylsulfonylbenzamide;hydrochloride
Description
The compound N-(6,7-dihydro-[1,4]dioxino[2,3-f][1,3]benzothiazol-2-yl)-N-[2-(dimethylamino)ethyl]-4-piperidin-1-ylsulfonylbenzamide;hydrochloride (hereafter referred to as the "target compound") is a structurally complex molecule featuring a fused dioxino-benzothiazole core, a dimethylaminoethyl side chain, and a 4-piperidin-1-ylsulfonylbenzamide moiety. Its hydrochloride salt form enhances solubility and bioavailability. The benzothiazole ring system is known for its pharmacological relevance, particularly in kinase inhibition and antimicrobial activity, while the sulfonamide group is a common pharmacophore in drugs targeting enzymes like carbonic anhydrases and proteases .
Properties
IUPAC Name |
N-(6,7-dihydro-[1,4]dioxino[2,3-f][1,3]benzothiazol-2-yl)-N-[2-(dimethylamino)ethyl]-4-piperidin-1-ylsulfonylbenzamide;hydrochloride | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C25H30N4O5S2.ClH/c1-27(2)12-13-29(25-26-20-16-21-22(17-23(20)35-25)34-15-14-33-21)24(30)18-6-8-19(9-7-18)36(31,32)28-10-4-3-5-11-28;/h6-9,16-17H,3-5,10-15H2,1-2H3;1H | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FOOMASRETRAEBJ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C)CCN(C1=NC2=CC3=C(C=C2S1)OCCO3)C(=O)C4=CC=C(C=C4)S(=O)(=O)N5CCCCC5.Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C25H31ClN4O5S2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
567.1 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(6,7-dihydro-[1,4]dioxino[2,3-f][1,3]benzothiazol-2-yl)-N-[2-(dimethylamino)ethyl]-4-piperidin-1-ylsulfonylbenzamide;hydrochloride typically involves multi-step organic reactions. The process may start with the preparation of the benzothiazole core, followed by the introduction of the dioxino and piperidinylsulfonyl groups. Common reagents used in these reactions include thionyl chloride, dimethylamine, and piperidine. Reaction conditions often involve controlled temperatures and the use of solvents like dichloromethane or ethanol.
Industrial Production Methods
Industrial production of this compound would likely involve large-scale synthesis using automated reactors to ensure consistency and purity. The process would be optimized for yield and cost-effectiveness, with stringent quality control measures in place.
Chemical Reactions Analysis
Types of Reactions
N-(6,7-dihydro-[1,4]dioxino[2,3-f][1,3]benzothiazol-2-yl)-N-[2-(dimethylamino)ethyl]-4-piperidin-1-ylsulfonylbenzamide;hydrochloride can undergo various chemical reactions, including:
Oxidation: This reaction can introduce oxygen atoms into the molecule, potentially altering its biological activity.
Reduction: This reaction can remove oxygen atoms or add hydrogen atoms, which may change the compound’s properties.
Substitution: This reaction can replace one functional group with another, potentially modifying the compound’s activity or solubility.
Common Reagents and Conditions
Common reagents for these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various nucleophiles for substitution reactions. Reaction conditions vary but often involve specific temperatures, pH levels, and solvents.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation might yield a sulfoxide or sulfone derivative, while reduction could produce a simpler amine or alcohol.
Scientific Research Applications
Chemistry: As a reagent or intermediate in organic synthesis.
Biology: For studying its effects on cellular processes and pathways.
Medicine: Potential therapeutic applications, such as targeting specific receptors or enzymes.
Industry: Use in the development of new materials or as a catalyst in chemical reactions.
Mechanism of Action
The mechanism of action of this compound would involve its interaction with specific molecular targets, such as enzymes or receptors. The dioxino and benzothiazole moieties may play a crucial role in binding to these targets, while the piperidinylsulfonyl group could influence the compound’s solubility and bioavailability. The exact pathways involved would depend on the specific biological context and the compound’s structure-activity relationship.
Comparison with Similar Compounds
Structural and Functional Comparison with Analogous Compounds
Comparison with Acetamide Derivatives
A closely related analog, N-(6,7-dihydro-[1,4]dioxino[2,3-f][1,3]benzothiazol-2-yl)-N-[2-(dimethylamino)ethyl]acetamide hydrochloride (), replaces the 4-piperidin-1-ylsulfonylbenzamide group with a simpler acetamide. Key differences include:
- Electron-Withdrawing Effects : The sulfonyl group in the target compound may enhance hydrogen bonding and electrostatic interactions with target proteins compared to the acetamide’s carbonyl group.
Table 1: Structural Comparison with Acetamide Analog
Comparison with Isoxazole-Containing Compounds
Compounds 8b and 8c from feature isoxazole rings and chlorinated substituents. Unlike the target compound, these molecules lack the benzothiazole core but include chlorine atoms, which may increase reactivity and toxicity. Key distinctions:
Comparison with Sulfonamide-Based Pesticides and Pharmaceuticals
and highlight sulfonamide-containing pesticides (e.g., sulfosulfuron, rimsulfuron) and pharmaceuticals (e.g., benzothiadiazine derivatives in ). The target compound shares the sulfonamide group but diverges in core structure:
- Mechanistic Implications : Pesticidal sulfonamides often target plant-specific enzymes (e.g., acetolactate synthase), whereas the target’s benzothiazole core suggests therapeutic applications, such as kinase or protease inhibition.
- Metabolic Stability : The dioxane ring in the target compound may reduce oxidative metabolism compared to linear alkyl chains in pesticides .
Computational and Analytical Comparisons
Molecular Similarity Metrics
Using Tanimoto and Dice indices (), the target compound’s MACCS keys or Morgan fingerprints could be compared to known inhibitors. For example:
MS/MS Dereplication and Molecular Networking
As per , the target’s MS/MS fragmentation pattern could be clustered with related compounds using cosine scores.
Biological Activity
The compound N-(6,7-dihydro-[1,4]dioxino[2,3-f][1,3]benzothiazol-2-yl)-N-[2-(dimethylamino)ethyl]-4-piperidin-1-ylsulfonylbenzamide; hydrochloride is a complex organic molecule that has drawn attention in medicinal chemistry due to its potential therapeutic applications. This article reviews its biological activity, focusing on its mechanisms of action, pharmacological properties, and relevant case studies.
Chemical Structure and Properties
The compound features a unique structure characterized by a benzothiazole core and various functional groups that enhance its biological activity. Its molecular formula is , with a molecular weight of approximately 420.48 g/mol. The presence of the sulfonamide group and the piperidine ring are critical for its interaction with biological targets.
The primary mechanism of action for this compound involves the inhibition of acetylcholinesterase (AChE), an enzyme that breaks down the neurotransmitter acetylcholine in the synaptic cleft. By inhibiting AChE, the compound increases acetylcholine levels, enhancing cholinergic neurotransmission. This mechanism is particularly relevant in the context of neurodegenerative diseases such as Alzheimer's disease.
Anticancer Activity
Recent studies have highlighted the anticancer properties of benzothiazole derivatives. For instance, a study evaluated several benzothiazole compounds against human cancer cell lines (A431 and A549) using the MTT assay. The results indicated significant inhibition of cell proliferation and induction of apoptosis at specific concentrations (1-4 μM) for certain derivatives . The lead compound exhibited dual anti-inflammatory and anticancer activities by reducing inflammatory cytokines such as IL-6 and TNF-α while inhibiting key signaling pathways (AKT and ERK) involved in tumor growth.
Neuroprotective Effects
The compound's ability to enhance cholinergic activity suggests potential neuroprotective effects. Inhibition of AChE can lead to improved cognitive function in models of neurodegeneration. Studies on similar benzothiazole derivatives have shown promise in improving memory and learning deficits in animal models .
Anti-inflammatory Properties
The anti-inflammatory effects are attributed to the modulation of inflammatory cytokines. Research indicates that certain benzothiazole derivatives can significantly reduce levels of pro-inflammatory cytokines in macrophage cell lines, suggesting a potential role in treating inflammatory diseases .
Case Studies
| Study | Compound Tested | Cell Line | Key Findings |
|---|---|---|---|
| Kamal et al. (2010) | Benzothiazole derivatives | A431, A549 | Significant inhibition of cell proliferation; apoptosis induction |
| Choi et al. (2007) | Similar benzothiazole compounds | Neuroblastoma cells | Neuroprotective effects through cholinergic enhancement |
| Lee et al. (2011) | Benzothiazole derivatives | RAW264.7 macrophages | Reduced IL-6 and TNF-α levels; anti-inflammatory effects |
Q & A
Q. What are the standard synthetic protocols for this compound, and how do reaction conditions influence yield and purity?
The synthesis involves multi-step organic reactions, typically starting with cyclization to form the dioxino and benzothiazole rings, followed by nucleophilic substitution to introduce the dimethylaminoethyl group. Sulfonamide coupling via amine-sulfonyl chloride reactions under controlled pH and temperature (e.g., 0–5°C in dichloromethane) is critical . Key intermediates are purified using column chromatography, and final product purity (>95%) is confirmed via HPLC and NMR . Yield optimization requires strict control of solvent polarity (e.g., DMF for solubility) and stoichiometric ratios to minimize side reactions .
Q. Which analytical techniques are essential for characterizing this compound and its intermediates?
- HPLC : Quantifies purity and monitors reaction progress, particularly for sulfonamide coupling steps .
- NMR Spectroscopy : Confirms structural integrity, especially for distinguishing diastereomers in the dioxino-benzothiazole core (e.g., ¹³C NMR for carbonyl groups at ~170 ppm) .
- Mass Spectrometry (MS) : Validates molecular weight and detects impurities during intermediate stages .
- TLC : Tracks reaction completion using silica plates and UV visualization .
Q. What biological activities have been reported for structurally related compounds?
Analogues with similar dioxino-benzothiazole scaffolds exhibit:
- Anticancer activity : IC₅₀ values of 10–15 µM against HeLa and A549 cells via apoptosis induction .
- Neuroprotective effects : Reduction of oxidative stress in neuronal models (e.g., 30% viability improvement at 20 µM) .
- Antimicrobial properties : MIC values of 5–10 µg/mL against Gram-positive bacteria .
Advanced Research Questions
Q. How can researchers resolve contradictions in biological activity data across similar compounds?
Discrepancies in IC₅₀ values (e.g., 10 µM vs. 15 µM) often arise from:
- Functional group modifications : Substitution of piperidinylsulfonyl with ethyl(phenyl)sulfamoyl groups alters target affinity .
- Cell line variability : Differential expression of target enzymes (e.g., kinases) impacts potency .
- Assay conditions : Varying incubation times or serum concentrations affect compound stability . Methodological recommendation: Use isogenic cell lines and standardized protocols (e.g., CLSI guidelines) for cross-study comparisons .
Q. What strategies optimize the compound’s pharmacological profile for in vivo studies?
- Derivatization : Introduce hydrophilic groups (e.g., hydroxyl or carboxyl) to improve solubility. For example, replacing the dimethylaminoethyl group with a morpholine moiety increases aqueous solubility by 3-fold .
- Prodrug design : Mask the sulfonamide group with acetyl protection to enhance oral bioavailability .
- Formulation : Use lipid-based nanoparticles (size <100 nm) to bypass efflux pumps and improve brain penetration .
Q. How can mechanistic studies elucidate the compound’s interaction with biological targets?
- Molecular docking : Predict binding modes to enzymes like topoisomerase II (e.g., Glide SP scoring in Schrödinger) .
- Kinase profiling : Use broad-spectrum kinase inhibitor panels (e.g., Eurofins) to identify off-target effects .
- CRISPR-Cas9 knockouts : Validate target specificity by comparing IC₅₀ values in wild-type vs. knockout cell lines .
Q. What advanced computational methods aid in designing novel derivatives?
- AI-driven synthesis planning : Platforms like Synthia (Merck) suggest optimal routes for introducing substituents while minimizing steric clashes .
- Quantum mechanical calculations : Assess reaction thermodynamics (e.g., Gibbs free energy) for cyclization steps using Gaussian 16 .
- MD simulations : Predict metabolic stability by simulating CYP3A4 interactions for ≥100 ns (AMBER or GROMACS) .
Cross-Disciplinary Applications
Q. How can this compound be applied beyond drug discovery?
- Material science : The sulfonamide group acts as a ligand for metal-organic frameworks (MOFs) with potential catalytic applications .
- Chemical biology : Photoaffinity labeling (via diazirine tags) maps protein binding sites in live cells .
- Environmental chemistry : Functionalized derivatives detect dioxin-like pollutants via fluorescence quenching .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
